Cupric nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

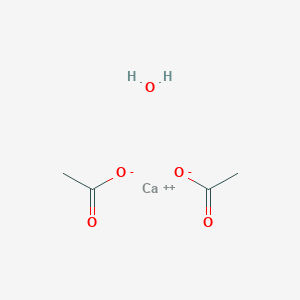

Cupric nitrate, also known as copper (II) nitrate, is an inorganic compound composed of copper and nitrate ions. It is a white solid that is soluble in water and is typically used in laboratory experiments, such as for the synthesis of other compounds, as a catalyst, and for the preparation of reagents. In addition, this compound has a wide range of applications in the medical, agricultural, and industrial fields.

Scientific Research Applications

1. Environmental and Pollution Control

Cupric nitrate has been studied for its applications in environmental pollution control. One study highlights its use in the adsorption of iodine by activated carbon, where this compound supported on activated carbon was prepared by impregnation technology. This method showed significant iodine sorption values, indicating its potential for pollution control and environmental remediation (Li Suqion, 2014).

2. Nanotechnology and Material Science

This compound plays a crucial role in nanotechnology, particularly in the synthesis of copper oxide nanostructures. These nanostructures have wide-ranging applications, including in batteries, supercapacitors, solar cells, gas sensors, and more. A comprehensive review highlights the synthetic methods, properties, and applications of CuO nanostructures, underscoring the importance of this compound in this field (Qiaobao Zhang et al., 2014).

3. Agriculture and Pest Control

In agriculture, this compound has been evaluated for its effectiveness in enhancing the potency of pest control agents. A study investigated its role as a protectant against UV irradiation for a specific virus used in pest control, demonstrating its potential to increase the effectiveness of biological pest control methods (S. Arivudainambi et al., 2000).

4. Catalysis and Chemical Reactions

This compound's role in catalysis, particularly in nitrate reduction, is another area of research. A study explored its catalytic effect on nitrate reduction, indicating that cupric ions can enhance the efficiency of this process, which is significant in various chemical and environmental applications (E. V. Filimonov & A. Shcherbakov, 2004).

5. Energy Storage and Heat Transfer

The use of this compound in improving thermal energy storage systems has also been investigated. One study demonstrated how CuO nanoparticle-enhanced nitrate salts could be used as heat transfer fluids in solar power plants, showing improved thermal conductivity and performance (Philip D. Myers et al., 2016).

Mechanism of Action

Target of Action

Cupric nitrate, also known as Copper (II) nitrate, primarily targets copper-dependent enzymes and proteins in biological systems . Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is the third most abundant trace element found in the human body .

Mode of Action

This compound interacts with its targets by donating copper ions, which can then be incorporated into copper-dependent enzymes and proteins . In aqueous solution, the hydrates of this compound exist as the aqua complex [Cu(H2O)6]2+, which are highly labile and subject to rapid ligand exchange due to the d9 electronic configuration of copper (II) .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, copper is a component of intrauterine contraceptive devices (IUD) and the release of copper is necessary for their important contraceptive effects . Additionally, copper nanoparticles (CuNPs), which can be synthesized from this compound, have been shown to exhibit antimicrobial activity . The large surface area of the nanoparticles enhances their interaction with microbes to carry out broad-spectrum antimicrobial action .

Pharmacokinetics

It is known that copper, in general, is absorbed in the stomach and first part of the small intestine . About 80 percent of the absorbed copper is bound to liver metallothionein; the remainder is included into cytochrome c oxidase or sequestered by lysosomes .

Result of Action

The result of this compound’s action depends on its application. For instance, in the case of antimicrobial activity, the copper ions donated by this compound can cause damage to bacterial cells . In the context of contraception, the copper ions released by IUDs interfere with the motility of sperm, preventing fertilization .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound hydrates in water is very high, which can affect its bioavailability . Additionally, the presence of other ions in the solution can affect the ligand exchange of the cupric ion . In the context of nanoparticle synthesis, the formulation process, environment, bacterial defense mechanism, and physical characteristics of nanoparticles can all affect the antimicrobial activity of the resulting CuNPs .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Cupric nitrate plays a role in various biochemical reactions. It has been found to be involved in the thermal decomposition properties of guanidine nitrate and basic this compound . In the presence of this compound, guanidine nitrate exhibits lower onset reaction temperatures and different stages of thermal decomposition . Furthermore, this compound has been used in the synthesis of copper oxide nanoparticles, which have shown antimicrobial activity and enhanced the germination and growth of some plants .

Cellular Effects

This compound has been found to influence cellular functions. For instance, copper ions found in cell organelles like mitochondria regulate the cellular changes that underlie transitions in cell state . Copper ions can also act as strong bactericidal, catalytic, anti-carcinogenic, and coating agents .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules at the atomic level. For instance, it has been found that this compound can catalyze the solvent-free synthesis of 3-aminopropenones and 3-aminopropenoates

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been found that this compound can catalyze certain reactions, leading to the production of new compounds

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, copper nanoparticles, which can be synthesized using this compound, have shown varied effects on animal performance depending on their size, shape, and dose

Metabolic Pathways

This compound may be involved in various metabolic pathways. For instance, nitrate is a key component in the nitrogen cycle, which is a complex interplay among many microorganisms catalyzing different reactions

Transport and Distribution

This compound can be transported and distributed within cells and tissues. For instance, nitrate transporters, which could potentially transport this compound, have been found to be localized in various parts of the cell

Subcellular Localization

It has been found that nitrate reductases, which could potentially interact with this compound, can be relocalized to the nucleus by certain proteins

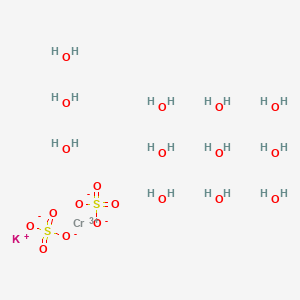

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cupric nitrate involves the reaction between copper metal and nitric acid.", "Starting Materials": ["Copper metal", "Nitric acid"], "Reaction": [ "Add 50 mL of concentrated nitric acid to a 250 mL beaker", "Add 1 gram of copper metal to the beaker", "Heat the beaker on a hot plate until the copper dissolves completely and a green solution is formed", "Allow the solution to cool to room temperature", "Filter the solution using a filter paper to remove any impurities", "Transfer the filtrate to a clean beaker", "Heat the beaker on a hot plate until the solution evaporates and crystals start to form", "Allow the solution to cool to room temperature", "Collect the crystals using a filter paper", "Wash the crystals with distilled water and dry them in an oven at 60°C for 1 hour", "The resulting product is Cupric nitrate" ] } | |

CAS RN |

3251-23-8 |

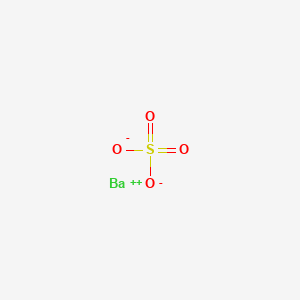

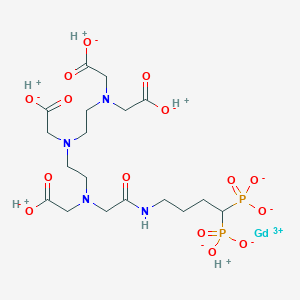

Molecular Formula |

CuHNO3 |

Molecular Weight |

126.56 g/mol |

IUPAC Name |

copper;nitric acid |

InChI |

InChI=1S/Cu.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI Key |

WXYNCCWBUXKSBG-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |

Canonical SMILES |

[N+](=O)(O)[O-].[Cu] |

boiling_point |

Sublimes |

Color/Form |

Large, blue-green, orthorhombic crystals |

density |

2.32 at 68 °F (USCG, 1999) |

melting_point |

238.1 °F (USCG, 1999) 255-256 °C |

Other CAS RN |

3251-23-8 10402-29-6 |

physical_description |

Obtained as a trihydrate and as a hexahydrate. Both are blue crystalline solids. Used in medicine, as an insecticide, in chemical analysis, in making light sensitive papers. Toxic oxides of nitrogen are produced in fires involving this material. Liquid; PelletsLargeCrystals, Liquid |

Pictograms |

Oxidizer; Corrosive; Acute Toxic; Irritant; Environmental Hazard |

solubility |

Sol in water, ethyl acetate, dioxane |

synonyms |

copper(II) nitrate cupric nitrate |

Origin of Product |

United States |

Q & A

Q1: What is the molecular formula and weight of cupric nitrate?

A1: The most common form of this compound is the trihydrate, with the molecular formula Cu(NO3)2·3H2O. Its molecular weight is 241.60 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Various techniques are employed to characterize this compound, including:

- X-ray diffraction (XRD): This method provides information about the crystal structure of this compound. []

- Extended X-ray absorption fine structure (EXAFS): This technique helps in analyzing the local atomic structure and coordination environment of copper in this compound and its derivatives. []

- UV-Vis spectroscopy: This method reveals information about the electronic transitions and coordination geometry of this compound. []

- Infrared (IR) spectroscopy: This technique identifies characteristic functional groups present in this compound. [, ]

Q3: Is this compound compatible with common laboratory materials?

A3: this compound can be corrosive to some materials, particularly metals. It is crucial to choose compatible materials like glass or certain plastics for its handling and storage. []

Q4: What are the notable catalytic properties of this compound?

A5: this compound exhibits Lewis acid properties, making it a valuable catalyst for various organic reactions. [] For example, it effectively catalyzes the Friedländer synthesis of quinoline derivatives. []

Q5: Can you provide specific examples of reactions catalyzed by this compound?

A5: Certainly! this compound demonstrates catalytic activity in several reactions, including:

- Nitration of BODIPY: this compound facilitates the introduction of nitro groups at specific positions of the BODIPY core. [, ]

- Oxidation reactions: It acts as an oxidant in organic synthesis, as demonstrated in the conversion of Hantzsch 1,4-dihydropyridines to their corresponding pyridines. []

- Regeneration of carbonyl compounds: this compound supported on silica gel efficiently regenerates aldehydes and ketones from various derivatives like oximes and tosylhydrazones. []

Q6: What factors influence the selectivity of this compound as a catalyst?

A6: The selectivity of this compound-catalyzed reactions can be influenced by factors such as:

- Substrate structure: The substituents present on the reacting molecules can influence the regioselectivity and chemoselectivity of the reaction. For example, in the nitration of BODIPY, the substitution pattern dictates the position of nitro group introduction. []

Q7: What are the main applications of this compound?

A7: this compound finds diverse applications across different industries:

- Catalyst preparation: It serves as a precursor for preparing copper-based catalysts. For example, copper chromite catalysts used in furfuryl alcohol production can be synthesized from this compound. [, ]

Q8: How does this compound impact the environment?

A9: this compound can pose environmental risks if not handled and disposed of properly. It can contaminate water sources and negatively affect aquatic life. [] Implementing appropriate waste management practices, such as recycling spent catalysts containing this compound, is essential to minimize its environmental impact. [, ]

Q9: Are there any alternatives to this compound in its various applications?

A9: Yes, several alternatives to this compound exist, each with its advantages and drawbacks:

- Other copper salts: Cupric chloride, cupric sulfate, and cupric acetate are often explored as alternative copper sources. [, , , ]

- Alternative catalysts: Depending on the specific reaction, other Lewis acids or catalytic systems might be employed. []

Q10: What are the current research trends related to this compound?

A10: Current research on this compound focuses on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.